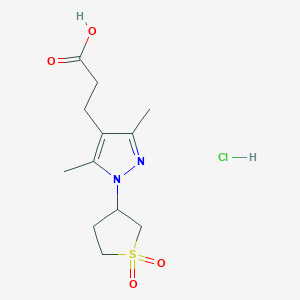

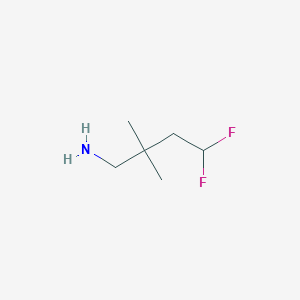

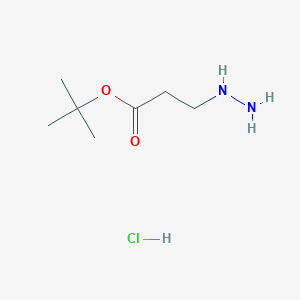

![molecular formula C11H11Br2N3O B1435159 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416714-24-3](/img/structure/B1435159.png)

3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Descripción general

Descripción

The compound “3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic molecule. It contains a pyrazolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of lithium aluminium hydride (LiAlH4) as a reducing agent . The reaction is typically carried out in a Schlenk flask under an argon atmosphere, with tetrahydrofuran (THF) as the solvent . The ester is then added dropwise, and the reaction is monitored by thin-layer chromatography (TLC) until the alcohol is fully formed .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. The “tetrahydro-2H-pyran-2-yl” part of the name indicates a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom and five carbon atoms . The “3,4-Dibromo” part indicates the presence of two bromine atoms attached to the 3rd and 4th positions of the pyrazolo[3,4-c]pyridine core .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the bromine atoms and the pyrazolo[3,4-c]pyridine core. Bromine atoms are good leaving groups, so they could potentially be displaced in nucleophilic substitution reactions . The pyrazolo[3,4-c]pyridine core could also participate in various reactions, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly quite reactive . The tetrahydro-2H-pyran-2-yl group could potentially make the compound somewhat polar, which could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

- Tetrahydropyranylated product from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .

- Tetrahydropyran derivatives by reacting pyrazoles in the presence of trifluoroacetic acid .

- Olefin Metathesis/Double Bond Migration Sequence of Allyl Ethers : This process leads to cyclic enol ethers. It is catalyzed by first and second generation Grubbs’ catalysts .

- Synthesis of gem-Difluorobishomoallylic Alcohols : A titanocene-catalyzed reductive domino reaction provides gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .

- Synthesis of 6-Fluoro-3,4-dihydro-2H-Pyrans : Diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .

- Synthesis of β-Hydroxydihydropyrans : The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields .

- Inverse Electron Demand Hetero Diels-Alder Reaction : C2-symmetric bis(oxazoline)-Cu(II) complexes catalyze this reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins in high diastereo- and enantioselectivity .

- Olefin Metathesis/Double Bond Migration Sequence of Allyl Ethers : This process leads to cyclic enol ethers. It is catalyzed by first and second generation Grubbs’ catalysts .

- Synthesis of gem-Difluorobishomoallylic Alcohols : A titanocene-catalyzed reductive domino reaction provides gem-difluorobishomoallylic alcohols starting from trifluoromethyl-substituted alkenes and epoxides .

- Synthesis of 6-Fluoro-3,4-dihydro-2H-Pyrans : Diverse 6-fluoro-3,4-dihydro-2H-pyrans have been prepared through derivatization of the cross-coupling products in a single step .

- Synthesis of β-Hydroxydihydropyrans : The carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields .

- Inverse Electron Demand Hetero Diels-Alder Reaction : C2-symmetric bis(oxazoline)-Cu(II) complexes catalyze this reaction of α,β-unsaturated carbonyl compounds with electron-rich olefins in high diastereo- and enantioselectivity .

Direcciones Futuras

The future directions for research on this compound could potentially include further investigation of its synthesis and reactivity, as well as exploration of its potential biological activity . Given the interest in phosphodiesterase inhibitors for the treatment of neurodegenerative diseases, this could be a particularly promising area of research .

Propiedades

IUPAC Name |

3,4-dibromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Br2N3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHVEWFNXLKWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

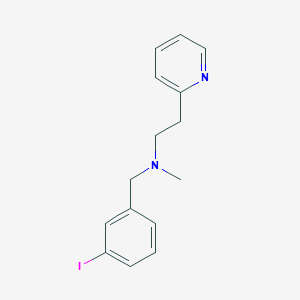

![7,7-Difluorobicyclo[4.1.0]heptan-3-amine hydrochloride](/img/structure/B1435083.png)

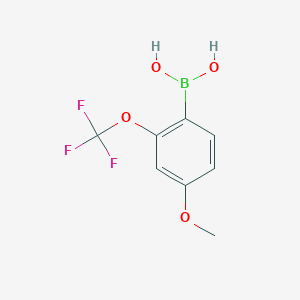

![2-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1435088.png)

![3,9-Diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1435090.png)

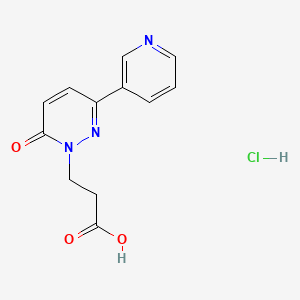

![4-Chloro-8-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B1435098.png)